molecular formula C20H23BrN2O3 B10907902 N'-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide

N'-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide

Cat. No.: B10907902
M. Wt: 419.3 g/mol
InChI Key: GEKLRWSJMMAEHY-UHFFFAOYSA-N
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Description

N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE is a complex organic compound with a molecular formula of C18H21BrN2O2. This compound is characterized by the presence of a bromine atom, isopropyl and methyl groups, and a benzohydrazide moiety. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-bromo-2-isopropyl-5-methylphenol with chloroacetic acid to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE can be compared with other similar compounds, such as:

  • 4-((E)-{[(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
  • 4-((E)-{[(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-BUTOXYBENZOATE

These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

N'-[2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetyl]-4-methylbenzohydrazide

InChI

InChI=1S/C20H23BrN2O3/c1-12(2)16-10-17(21)14(4)9-18(16)26-11-19(24)22-23-20(25)15-7-5-13(3)6-8-15/h5-10,12H,11H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

GEKLRWSJMMAEHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)COC2=C(C=C(C(=C2)C)Br)C(C)C

Origin of Product

United States

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